Cas no 2228962-82-9 (3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)

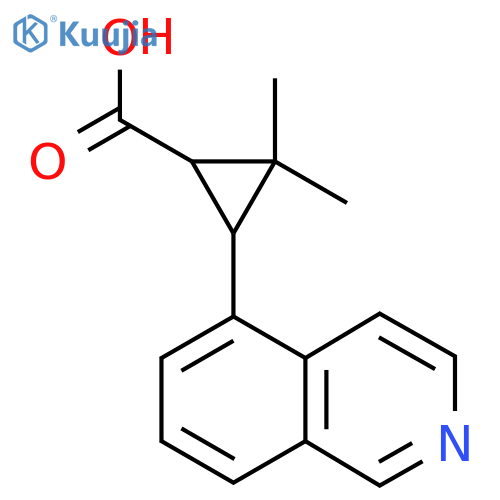

2228962-82-9 structure

商品名:3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid

3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid

- EN300-1726885

- 2228962-82-9

-

- インチ: 1S/C15H15NO2/c1-15(2)12(13(15)14(17)18)11-5-3-4-9-8-16-7-6-10(9)11/h3-8,12-13H,1-2H3,(H,17,18)

- InChIKey: ZGKXZJWCYGNMDS-UHFFFAOYSA-N

- ほほえんだ: OC(C1C(C2=CC=CC3C=NC=CC2=3)C1(C)C)=O

計算された属性

- せいみつぶんしりょう: 241.110278721g/mol

- どういたいしつりょう: 241.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 352

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1726885-0.25g |

3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2228962-82-9 | 0.25g |

$1078.0 | 2023-09-20 | ||

| Enamine | EN300-1726885-10.0g |

3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2228962-82-9 | 10g |

$5037.0 | 2023-06-04 | ||

| Enamine | EN300-1726885-2.5g |

3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2228962-82-9 | 2.5g |

$2295.0 | 2023-09-20 | ||

| Enamine | EN300-1726885-5g |

3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2228962-82-9 | 5g |

$3396.0 | 2023-09-20 | ||

| Enamine | EN300-1726885-10g |

3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2228962-82-9 | 10g |

$5037.0 | 2023-09-20 | ||

| Enamine | EN300-1726885-0.5g |

3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2228962-82-9 | 0.5g |

$1124.0 | 2023-09-20 | ||

| Enamine | EN300-1726885-0.1g |

3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2228962-82-9 | 0.1g |

$1031.0 | 2023-09-20 | ||

| Enamine | EN300-1726885-0.05g |

3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2228962-82-9 | 0.05g |

$983.0 | 2023-09-20 | ||

| Enamine | EN300-1726885-1.0g |

3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2228962-82-9 | 1g |

$1172.0 | 2023-06-04 | ||

| Enamine | EN300-1726885-5.0g |

3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2228962-82-9 | 5g |

$3396.0 | 2023-06-04 |

3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

2228962-82-9 (3-(isoquinolin-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid) 関連製品

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量